

Lenacil Herbicide: A Comprehensive Technical Review

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Compound of Interest

Compound Name: *Lenacil*

Cat. No.: *B1674721*

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Introduction

Lenacil is a selective, pre-emergence herbicide belonging to the uracil chemical class.^{[1][2]} It is primarily used for the control of annual grasses and broadleaf weeds in a variety of crops, most notably sugar beets, fodder beets, spinach, and strawberries.^{[1][2]} Absorbed through the roots, its mode of action is the inhibition of photosynthesis at Photosystem II (PSII).^[1] This technical guide provides an in-depth review of the existing scientific literature on **lenacil**, with a focus on its mechanism of action, efficacy, environmental fate, and toxicological profile.

Chemical and Physical Properties

Lenacil, with the IUPAC name 3-cyclohexyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione, is a white crystalline solid. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	3-cyclohexyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione	
CAS Number	2164-08-1	
Molecular Formula	C ₁₃ H ₁₈ N ₂ O ₂	
Molecular Weight	234.3 g/mol	
Water Solubility	6 mg/L at 25°C	
Octanol-Water Partition Coefficient (log Kow)	2.4	

Mode of Action and Signaling Pathway

Lenacil's herbicidal activity stems from its ability to disrupt photosynthetic electron transport. As a uracil herbicide, it specifically targets and binds to the D1 protein within the Photosystem II (PSII) complex in the thylakoid membranes of chloroplasts. This binding action blocks the flow of electrons from PSII to plastoquinone, a crucial step in the light-dependent reactions of photosynthesis.

The inhibition of electron transport leads to a cascade of downstream effects. The blockage causes an accumulation of excited chlorophyll molecules, which then react with molecular oxygen to produce highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. These ROS induce lipid peroxidation, membrane damage, and ultimately, cell death, leading to the characteristic symptoms of chlorosis and necrosis in susceptible plants.

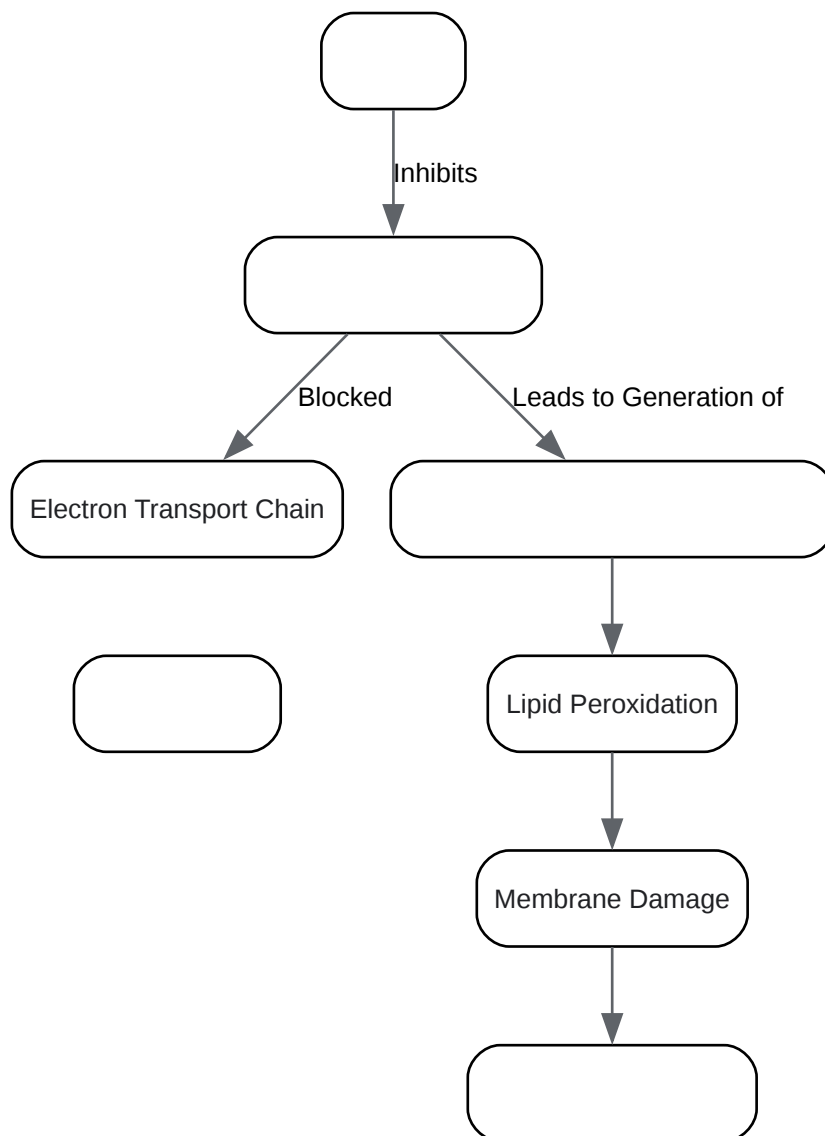


Figure 1: Signaling Pathway of Lenacil's Herbicidal Action

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Figure 1: Signaling Pathway of **Lenacil**'s Herbicidal Action

Efficacy and Application

Lenacil is effective against a wide range of annual broadleaf weeds and grasses. Its application rates vary depending on the crop, soil type, and weed pressure.

Crop	Application Rate (g a.i./ha)	Reference
Sugar Beet	204 - 321	
Spinach	Varies by region and formulation	
Strawberries	Varies by region and formulation	

Environmental Fate

The persistence and mobility of **lenacil** in the environment are influenced by various factors, including soil type, pH, temperature, and microbial activity.

Degradation

Lenacil is moderately persistent in the soil environment. Its degradation is primarily mediated by soil microorganisms. The half-life (DT_{50}) of **lenacil** in soil can range from 81 to 150 days. In aquatic systems, the degradation is pH-dependent, with a half-life of 41 days at pH 9 under irradiation, while it is stable at pH 5 and 7.

Environmental Compartment	Half-life (DT_{50})	Conditions	Reference
Soil	81 - 150 days	Aerobic	
Aquatic Sediment	32 - 105 days		
Water (Photolysis)	41 days	pH 9, irradiated	
Water (Hydrolysis)	Stable	pH 5 and 7	

Mobility

Lenacil has a low to moderate potential for leaching into groundwater. Its mobility in soil is influenced by soil texture and organic matter content, with higher sorption observed in soils with higher clay and organic matter.

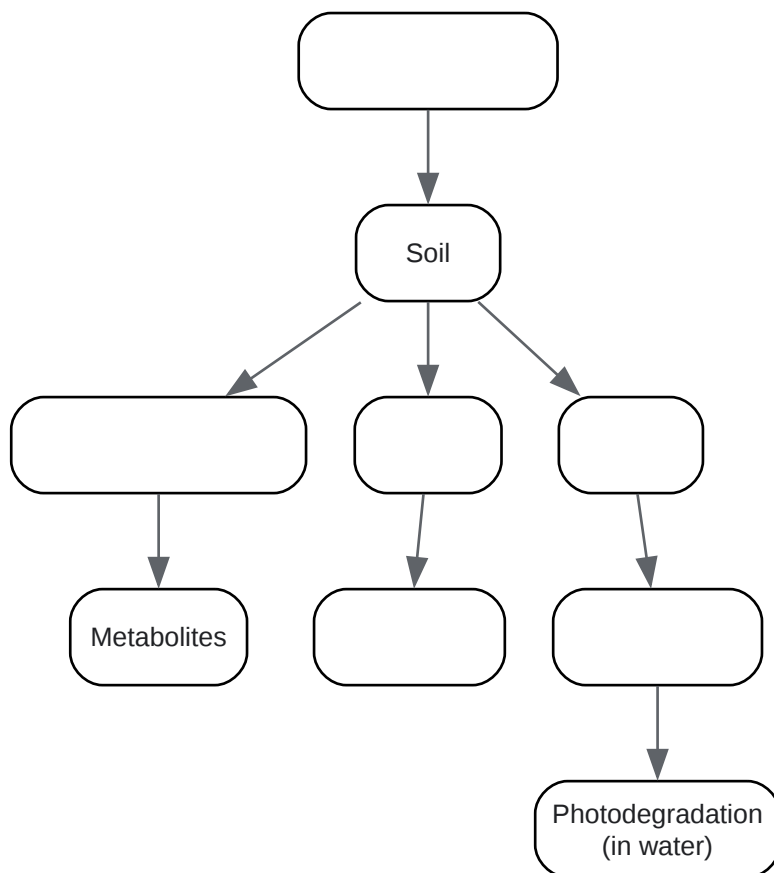


Figure 2: Environmental Fate of Lenacil

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Figure 2: Environmental Fate of **Lenacil**

Toxicology

Lenacil exhibits low acute toxicity to mammals. However, it is moderately toxic to some aquatic organisms and birds.

Organism	Endpoint	Value	Reference
Rat (oral)	LD ₅₀	>11,000 mg/kg	
Rabbit (dermal)	LD ₅₀	>5,000 mg/kg	
Bluegill sunfish	LC ₅₀ (96h)	100 - 1000 mg/L	
Rainbow trout	LC ₅₀ (96h)	135 mg/L	
Daphnia magna	EC ₅₀ (48h)	Moderately toxic	
Algae	EC ₅₀ (72-96h)	Moderately toxic	
Bobwhite quail	LC ₅₀ (8-day)	2300 mg/kg	
Peking duck	LC ₅₀ (8-day)	>5620 mg/kg	

Experimental Protocols

Residue Analysis in Soil by HPLC-UV

The determination of **lenacil** residues in soil is commonly performed using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). A representative experimental workflow is outlined below.

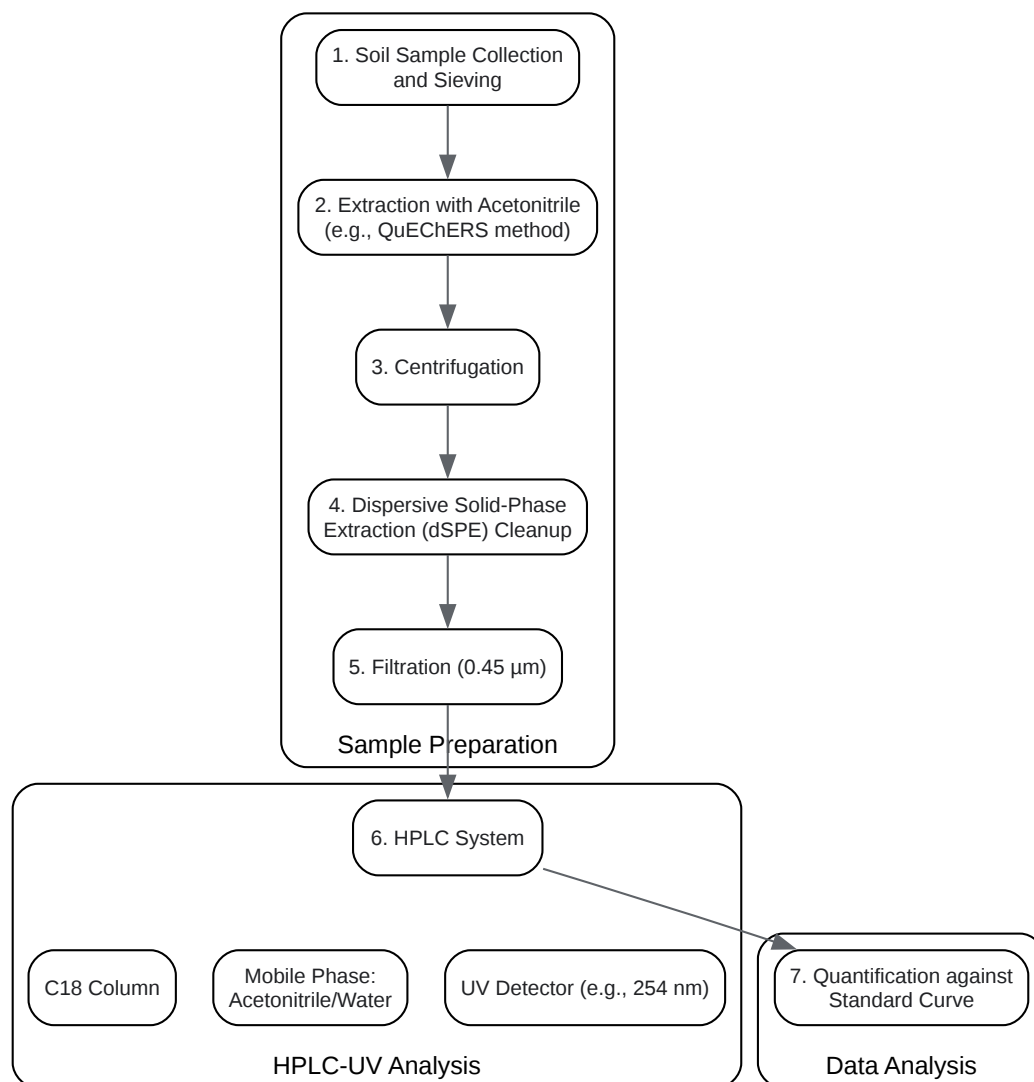


Figure 3: Workflow for Lenacil Residue Analysis in Soil

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Figure 3: Workflow for **Lenacil** Residue Analysis in Soil

Detailed Methodology:

- Sample Preparation:
 - A representative soil sample is collected, air-dried, and sieved.
 - A known weight of the soil sample (e.g., 10 g) is placed in a centrifuge tube.
- Extraction:
 - The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed for extraction.
 - Acetonitrile is added to the soil sample, and the mixture is shaken vigorously.
 - Salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation and enhance extraction efficiency.
- Cleanup:
 - An aliquot of the acetonitrile extract is subjected to dispersive solid-phase extraction (dSPE) for cleanup.
 - This step typically involves adding a sorbent mixture (e.g., primary secondary amine (PSA), C18, and magnesium sulfate) to remove interfering matrix components.
- HPLC-UV Analysis:
 - Column: A C18 reversed-phase column is commonly used.
 - Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is a typical mobile phase.
 - Flow Rate: A flow rate of approximately 1.0 mL/min is often used.
 - Injection Volume: A standard injection volume is 20 μ L.

- Detection: UV detection is performed at a wavelength where **lenacil** exhibits strong absorbance, typically around 254 nm.
- Quantification:
 - The concentration of **lenacil** in the sample is determined by comparing the peak area from the chromatogram to a standard curve prepared from known concentrations of a **lenacil** analytical standard.

Conclusion

Lenacil remains a significant herbicide for weed management in specific crops. Its efficacy is based on the well-understood mechanism of Photosystem II inhibition. While it exhibits favorable toxicological properties in mammals, its moderate toxicity to non-target aquatic and avian species necessitates careful management of its use to minimize environmental impact. The environmental fate of **lenacil** is characterized by moderate persistence in soil, with microbial degradation being the primary dissipation pathway. Standard analytical methods, such as HPLC-UV, are readily available for monitoring its residues in environmental matrices. Further research could focus on developing more sustainable formulations and integrated weed management strategies to optimize its use and further reduce potential environmental risks.

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References

- 1. Frontiers | Production of Reactive Oxygen Species by Photosystem II as a Response to Light and Temperature Stress [frontiersin.org]
- 2. Lenacil - Wikipedia [en.wikipedia.org]
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